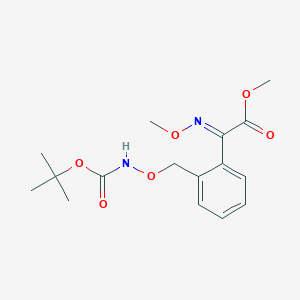

![molecular formula C20H18N2O5 B2841850 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide CAS No. 1040640-34-3](/img/structure/B2841850.png)

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

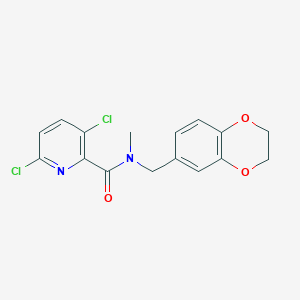

The compound seems to be a complex organic molecule that contains several functional groups, including an isoxazole ring, a benzo[d][1,3]dioxol-5-yl group, and a phenoxypropanamide group . Similar compounds have been found to exhibit various biological activities, such as anti-convulsant, antioxidant, anti-inflammatory, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet, and anti-tumoral activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized via various methods. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis involved several steps, including Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. While the exact structure was not found, the structure of similar compounds involves a benzo[d][1,3]dioxol-5-yl group attached to an isoxazole ring .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide”, also known as “N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-phenoxypropanamide”.

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. Studies have demonstrated its efficacy against prostate, pancreatic, and acute lymphoblastic leukemia cells . The compound induces cell cycle arrest and apoptosis, making it a promising candidate for further development as an anticancer agent.

Antitumor Activity

In addition to its general anticancer properties, the compound has been specifically evaluated for its antitumor activities. It has shown potent growth inhibition against HeLa, A549, and MCF-7 cell lines . The compound induces apoptosis and causes cell cycle arrest in the S-phase and G2/M-phase, highlighting its potential as a targeted antitumor agent.

Lead (Pb2+) Detection

The compound has been utilized in the development of sensitive and selective sensors for the detection of carcinogenic heavy metal ions, such as lead (Pb2+) . By incorporating the compound into electrochemical sensors, researchers have achieved reliable detection of Pb2+ ions, which is crucial for environmental monitoring and public health.

Tubulin Polymerization Inhibition

The compound has been studied for its ability to inhibit tubulin polymerization, a critical process in cell division. By targeting microtubules, the compound can cause mitotic blockade and induce apoptosis in cancer cells . This mechanism of action is similar to that of other well-known anticancer agents, making it a valuable addition to the arsenal of tubulin-targeting drugs.

Structure-Activity Relationship Studies

Researchers have conducted detailed structure-activity relationship (SAR) studies on this compound to optimize its anticancer properties . By modifying various functional groups, they have identified key structural features that enhance its efficacy. These studies provide valuable insights for the design of more potent analogs and the development of new therapeutic agents.

Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells through various mechanisms . It triggers morphological changes, such as chromatin condensation and membrane blebbing, and activates apoptotic pathways. Understanding these mechanisms is crucial for developing effective cancer therapies that can selectively target and eliminate cancer cells.

Cell Cycle Arrest

In addition to inducing apoptosis, the compound also causes cell cycle arrest at specific phases . By halting the progression of the cell cycle, it prevents cancer cells from proliferating and spreading. This dual action of inducing apoptosis and causing cell cycle arrest makes the compound a promising candidate for combination therapies.

Environmental Monitoring

Beyond its biomedical applications, the compound has potential uses in environmental monitoring. Its ability to detect heavy metal ions, such as lead (Pb2+), can be leveraged to develop sensors for monitoring environmental pollution . These sensors can provide real-time data on the presence of toxic metals, aiding in pollution control and public health efforts.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-13(26-16-5-3-2-4-6-16)20(23)21-11-15-10-18(27-22-15)14-7-8-17-19(9-14)25-12-24-17/h2-10,13H,11-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKBZBGMFMQWIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NOC(=C1)C2=CC3=C(C=C2)OCO3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-Dichlorophenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2841770.png)

![Ethyl 6-methyl-2-(3-phenylpropanamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2841771.png)

![3-[(3-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2841773.png)

![(1R,5S)-N-(2,3-dimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2841775.png)

![Methyl 2-[(4-{[butyl(methyl)amino]sulfonyl}benzoyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2841777.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2841786.png)

![Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride](/img/structure/B2841789.png)